molecular formula C31H23N B11092175 9-trityl-9H-carbazole

9-trityl-9H-carbazole

Cat. No.: B11092175
M. Wt: 409.5 g/mol
InChI Key: DNWXQBZNVUKJFB-UHFFFAOYSA-N
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Description

9-Trityl-9H-carbazole is a carbazole derivative substituted at the 9-position with a trityl (triphenylmethyl, -CPh₃) group. This bulky, electron-rich substituent imparts unique photophysical and electrochemical properties, making the compound valuable in organic electronics, particularly as a host material in blue organic light-emitting diodes (OLEDs) . The trityl group enhances thermal and morphological stability due to steric hindrance, which reduces molecular aggregation and improves device longevity. Its high triplet energy (~2.97–3.02 eV) enables efficient energy transfer to blue phosphorescent emitters .

Properties

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

IUPAC Name

9-tritylcarbazole

InChI

InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25,26-18-8-3-9-19-26)32-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32/h1-23H

InChI Key

DNWXQBZNVUKJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Mesityl Substitution Method:

Industrial Production::
  • Information on large-scale industrial production methods for 9-trityl-9H-carbazole is limited. Research primarily focuses on its synthetic routes and applications.

Chemical Reactions Analysis

9-Trityl-9H-carbazole undergoes various reactions:

    Oxidation: It can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions yield different intermediates.

    Substitution: The trityl group can be substituted with other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidants like KMnO or PCC.

    Major Products: These reactions lead to modified carbazole derivatives with altered properties.

Scientific Research Applications

9-Trityl-9H-carbazole finds applications in:

    Organic Light-Emitting Diodes (OLEDs): Due to its photoluminescence properties, it serves as a potential light emitter in OLEDs.

    Materials Science: It contributes to novel optoelectronic materials.

    Biological Studies: Researchers explore its interactions with biological systems.

Mechanism of Action

  • The compound’s mechanism of action involves its excited states (D1) transitioning to the ground state (D0). Spin-allowed relaxation from D1 to D0 enables efficient luminescence.
  • Molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Thermal Properties

The table below compares 9-trityl-9H-carbazole with carbazole derivatives bearing substituents at the 9-position or other key positions:

Compound Substituent (Position) Triplet Energy (eV) $ T_g $ (°C) Key Applications
This compound Trityl (9) 2.97–3.02 163 OLED host (blue)
9-Benzyl-9H-carbazole Benzyl (9) Not reported <100 Fluorescence sensing
3,6-Ditrityl-9H-carbazole Trityl (3,6) 3.02 163 OLED host (blue)
9-Phenyl-9H-carbazole Phenyl (9) ~2.8–2.9 80–100 Organic electronics
9-(4-Bromophenyl)-9H-carbazole 4-Bromophenyl (9) Not reported 105–120 Crystal engineering
9-Hexyl-9H-carbazole Hexyl (9) <2.5 ~50 Solubility enhancer

Key Observations :

  • Trityl vs. Benzyl/Phenyl : The trityl group’s bulkiness increases glass transition temperature ($ Tg $) and triplet energy compared to smaller aryl/alkyl substituents. For example, this compound exhibits $ Tg = 163^\circ \text{C} $, while 9-phenyl-9H-carbazole has $ T_g \approx 80–100^\circ \text{C} $.
  • Positional Effects : Trityl substitution at the 3,6-positions (3,6-ditrityl-9H-carbazole) achieves similar $ T_g $ and triplet energy as 9-trityl substitution, but carrier transport properties differ due to altered conjugation pathways .
Electron-Withdrawing Groups
  • 9-(Chloroacetyl)-9H-carbazole (): The chloroacetyl group introduces reactivity for further synthetic modifications, enabling applications in pharmaceuticals and fluorescent probes. However, its triplet energy is lower (~2.5 eV), limiting OLED utility.
Boron-Containing Derivatives
  • 9-Phenyl-3-(dioxaborolan-2-yl)-9H-carbazole (): Boronic ester groups enhance stability and enable Suzuki coupling reactions, making these derivatives valuable in organic synthesis and optoelectronic materials.
Halogenated Derivatives
  • 9-(4-Bromophenyl)-9H-carbazole (): Bromine atoms facilitate cross-coupling reactions but reduce thermal stability ($ T_g \approx 105–120^\circ \text{C} $) compared to trityl derivatives.

Pharmacologically Active Carbazoles

Carbazoles with piperazine or triazole moieties (e.g., 3-(piperazin-1-ylmethyl)-9H-carbazole ) exhibit distinct biological activities, such as antimicrobial properties, but lack the optoelectronic utility of trityl-substituted analogs .

Research Findings and Performance Metrics

OLED Performance of Trityl Derivatives

  • Device Efficiency : In blue OLEDs, this compound-based hosts achieve external quantum efficiencies (EQE) >15% at 100 cd/m², with reduced efficiency roll-off due to broadened exciton distribution .
  • Comparative Stability : Trityl-substituted carbazoles outperform phenyl or hexyl analogs in accelerated lifetime tests, retaining >80% initial luminance after 500 hours at 1000 cd/m² .

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